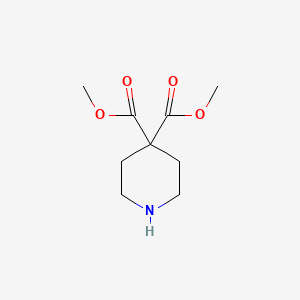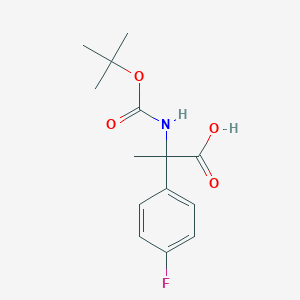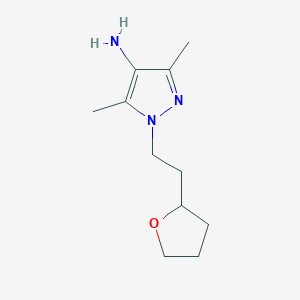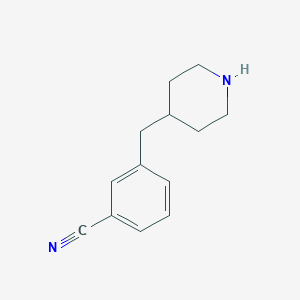![molecular formula C14H25N B13533675 Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is a complex spirocyclic compound characterized by its unique structure, which includes multiple spiro centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine typically involves multi-component reactions that form the spirocyclic framework. One common method is the [3+2] cycloaddition reaction, where azomethine ylides react with dipolarophiles to form the spirocyclic structure. The reaction conditions often include mild temperatures and the use of catalysts such as L-proline to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]
- Dispiro[cyclopent-3′-ene]bisoxindoles
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
Uniqueness
Dispiro[2.1.5{5}.3{3}]tridecan-12-ylmethanamine is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit enhanced stability, higher binding affinity to biological targets, and unique reactivity patterns .
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
dispiro[2.1.55.33]tridecan-12-ylmethanamine |
InChI |
InChI=1S/C14H25N/c15-10-12-8-13(4-2-1-3-5-13)11-14(9-12)6-7-14/h12H,1-11,15H2 |
InChI Key |
BHUBANDDOXEEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CC3(C2)CC3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


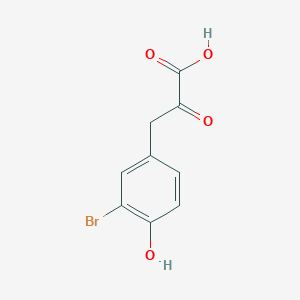
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)
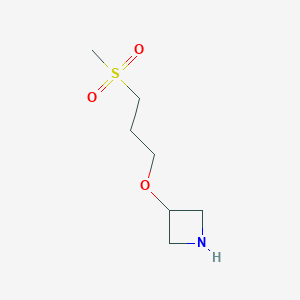
![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)
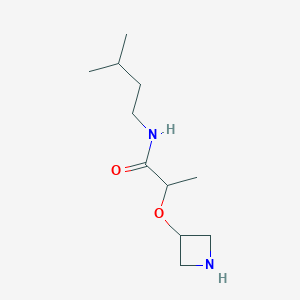
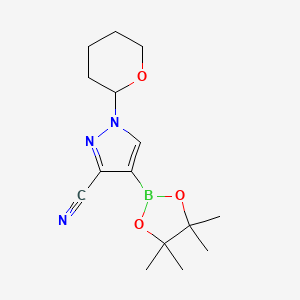

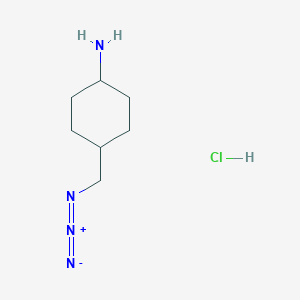
![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
